1,3-Butanediol diacetate 1,3-Butanediol diacetate
Brand Name: Vulcanchem
CAS No.: 106484-02-0
VCID: VC13293929
InChI: InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3
SMILES: CC(CCOC(=O)C)OC(=O)C
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

1,3-Butanediol diacetate

CAS No.: 106484-02-0

Cat. No.: VC13293929

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

1,3-Butanediol diacetate - 106484-02-0

Specification

CAS No. 106484-02-0
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name 3-acetyloxybutyl acetate
Standard InChI InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3
Standard InChI Key MPAGVACEWQNVQO-UHFFFAOYSA-N
SMILES CC(CCOC(=O)C)OC(=O)C
Canonical SMILES CC(CCOC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Butanediol diacetate is formally known as [(3S)-3-acetyloxybutyl] acetate, featuring two acetate groups esterified to the 1 and 3 positions of butanediol. Its stereochemistry is defined by the (S)-configuration at the third carbon, as indicated by the isomeric SMILES string C[C@@H](CCOC(=O)C)OC(=O)C\text{C}[C@@H](\text{CCOC}(=\text{O})\text{C})\text{OC}(=\text{O})\text{C} . The compound’s planar structure enables flexibility, with four rotatable bonds contributing to its conformational diversity .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular Weight174.19 g/mol
Boiling Point97–99°C at 8 mmHg
Density1.028 g/cm³
Refractive Index1.418
Topological Polar Surface Area52.60 Ų
LogP (Partition Coefficient)0.89 (atomic), 0.80 (XLogP)

The compound’s low topological polar surface area (52.60 Ų) and moderate LogP values suggest balanced hydrophilicity and lipophilicity, facilitating penetration through biological membranes . Its vapor pressure of 16.61 Pa at 20°C indicates limited volatility under ambient conditions .

Synthesis and Production

Industrial Synthesis Pathways

1,3-Butanediol diacetate is synthesized via esterification of 1,3-butanediol with acetic acid or acetyl chloride. A precursor to this process, 1,3-butanediol, is typically produced through catalytic hydrogenation of 4-hydroxy-2-butanone. For example, Raney nickel (5 wt%) in aqueous sodium hydroxide under 10 bar hydrogen pressure at 25°C yields 1,3-butanediol with 98% efficiency . Subsequent acetylation under acidic or enzymatic conditions introduces the acetate groups.

Key Reaction Steps:

  • Hydrogenation of 4-hydroxy-2-butanone:
    CH3C(O)CH(OH)CH3+H2Raney Ni, NaOHHOCH2CH(CH3)CH2OH\text{CH}_3\text{C(O)CH(OH)CH}_3 + \text{H}_2 \xrightarrow{\text{Raney Ni, NaOH}} \text{HOCH}_2\text{CH(CH}_3\text{)CH}_2\text{OH}

  • Esterification with Acetic Anhydride:
    HOCH2CH(CH3)CH2OH+2(CH3CO)2OCH3COOCH2CH(CH3)CH2OOCCH3+2CH3COOH\text{HOCH}_2\text{CH(CH}_3\text{)CH}_2\text{OH} + 2 (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH(CH}_3\text{)CH}_2\text{OOCCH}_3 + 2 \text{CH}_3\text{COOH}

The process emphasizes mild conditions to preserve stereochemical integrity, particularly when enantiomerically pure diol is used .

Pharmacokinetic and Toxicological Profile

Table 2: Key ADMET Predictions

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh96.46
CYP2D6 InhibitionLikely95.18
P-glycoprotein SubstrateUnlikely95.09
CarcinogenicityNegativeNot Available

The compound inhibits cytochrome P450 enzymes (CYP2D6, CYP3A4), suggesting potential drug-drug interactions in therapeutic contexts . Subcellular localization assays indicate mitochondrial targeting (82.88% probability), implicating roles in cellular energy metabolism .

Future Directions and Research Opportunities

  • Biodegradable Polymers: Exploring 1,3-butanediol diacetate in eco-friendly plastics could address environmental concerns associated with conventional plasticizers.

  • Drug Delivery Systems: Leveraging its mitochondrial targeting for site-specific therapeutic delivery.

  • Enantioselective Synthesis: Optimizing asymmetric catalysis to produce (S)-enantiomers for high-value pharmaceuticals.

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